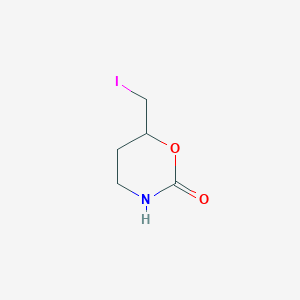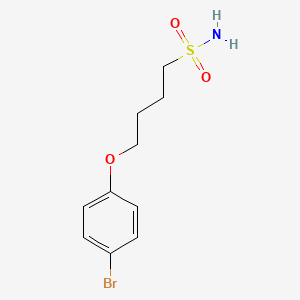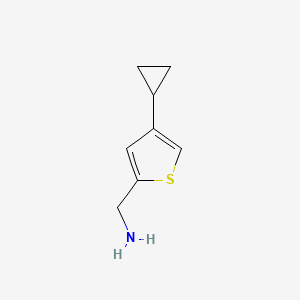
1-(4-Vinylthiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Vinylthiophen-2-yl)ethanone is an organic compound with the molecular formula C₈H₈OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a vinyl group and an ethanone group attached to the thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Vinylthiophen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-vinylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Vinylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The vinyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms on the vinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
1-(4-Vinylthiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 1-(4-Vinylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biological effects. The vinyl group and thiophene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, a simple aromatic ring containing sulfur.
2-Acetylthiophene: Similar structure but lacks the vinyl group.
4-Vinylthiophene: Similar structure but lacks the ethanone group.
Uniqueness
1-(4-Vinylthiophen-2-yl)ethanone is unique due to the presence of both a vinyl group and an ethanone group on the thiophene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H8OS |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
1-(4-ethenylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H8OS/c1-3-7-4-8(6(2)9)10-5-7/h3-5H,1H2,2H3 |
InChI-Schlüssel |
ASWXYKTVGJHUOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CS1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




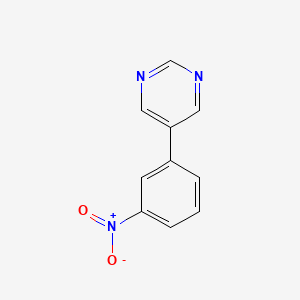

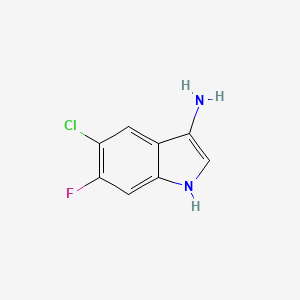

![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)

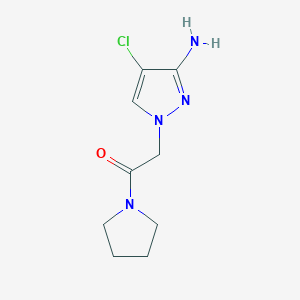
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
